molecular formula C20H22Cl2N2O2 B4992864 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B4992864
M. Wt: 393.3 g/mol
InChI Key: CVMKJNJOJVZZJA-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichloromethylphenoxy group and a piperidinylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-6-methylphenol, which is then reacted with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride. This intermediate is subsequently reacted with 4-(piperidin-1-yl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-methylphenol: Shares the dichloromethylphenoxy group but lacks the piperidinylphenylacetamide moiety.

    4-(piperidin-1-yl)aniline: Contains the piperidinylphenyl group but lacks the dichloromethylphenoxy group.

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components .

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-14-11-15(21)12-18(22)20(14)26-13-19(25)23-16-5-7-17(8-6-16)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKJNJOJVZZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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